

Atractylodin: A Comprehensive Technical Review of its Pharmacology, Molecular Mechanisms, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Atractylodin	
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An In-depth Guide for Researchers and Drug Development Professionals

Shangai, China - **Atractylodin**, a naturally occurring polyacetylene compound primarily isolated from the rhizomes of Atractylodes species, has garnered significant scientific interest for its diverse pharmacological activities. This technical whitepaper provides a comprehensive literature review and historical research perspective on **atractylodin**, with a focus on its anticancer, anti-inflammatory, and metabolic regulatory properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, summarizing key quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.

Pharmacological Profile of Atractylodin: Quantitative Insights

Atractylodin has demonstrated a range of biological activities, with a substantial body of research focusing on its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. Furthermore, its pharmacokinetic properties, which are crucial for determining dosage and administration routes, have been characterized in animal models.



In Vitro Cytotoxicity

Atractylodin exhibits selective cytotoxicity against a variety of cancer cell lines. The following table summarizes the reported IC50 values, providing a comparative overview of its potency across different cancer types.

Cell Line	Cancer Type	IC50 (µM)	Incubation Time (h)	Assay	Citation
CL-6	Cholangiocar cinoma	216.8	16.8 Not Specified		[1]
HuCCT-1	Cholangiocar cinoma	41.66 (μg/mL)	48	MTT	[2]
CL-6	Cholangiocar cinoma	150.63 (ATD- PLGA NPs)	Not Specified	MTT	[3]
HuCCT-1	Cholangiocar cinoma	29.00 (μg/mL)	72	MTT	[4]
HCT116	Colon Cancer	Non-cytotoxic up to 50 μM	24	Cell Proliferation	[5][6][7]
SW480	Colon Cancer	Non-cytotoxic up to 50 μM	24	MTT	[7]
NCM460	Normal Colon	Non-cytotoxic up to 50 μM	24	MTT	[7]
OUMS	Normal Fibroblast	351.2	Not Specified	MTT	[1]

Note: ATD-PLGA NPs refer to **Atractylodin**-loaded poly(lactic-co-glycolic acid) nanoparticles. Conversion of μ g/mL to μ M requires the molecular weight of **atractylodin** (182.22 g/mol). For example, 41.66 μ g/mL is approximately 228.6 μ M.

Pharmacokinetic Parameters

Pharmacokinetic studies in animal models have provided essential data on the absorption, distribution, metabolism, and excretion (ADME) of **atractylodin**. These parameters are critical



for translating preclinical findings to potential clinical applications.

Species	Dosage and Administr ation Route	Cmax	Tmax (h)	AUC (0-t)	AUC (0-∞)	Citation
Rat	40 g/kg crude A. rhizoma (oral)	0.625 ± 0.234 mg/L	1.0 and 4.0	-	-	[8]
Rat	40 g/kg processed A. rhizoma (oral)	2.299 ± 0.225 mg/L	0.34 and 4.0	-	-	[8]

Note:A. rhizoma refers to Atractylodis rhizoma. The presence of double peaks in Tmax suggests potential hepatoenteral circulation.[8]

In Vivo Efficacy of Atractylodin

Preclinical studies using animal models have demonstrated the therapeutic potential of **atractylodin** in various disease contexts, particularly in cancer and inflammatory conditions.

Anti-Cancer Activity

In a hamster model of cholangiocarcinoma, treatment with Atractylodes lancea (AL) extract, of which **atractylodin** is a major bioactive component, resulted in significant suppression of tumor size and inhibition of lung metastasis.[9] The anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis.[9] Specifically, AL treatment increased the expression of proapoptotic genes like p16, caspase-9, and caspase-3, while decreasing the expression of anti-apoptotic genes such as Akt and Bcl-2.[9] Furthermore, AL was found to inhibit the TGF-β signaling pathway, which is involved in tumor metastasis.[9] In a CCA-xenografted nude mouse model, **atractylodin**-loaded nanoparticles (ATD-PLGA NPs) dose-dependently inhibited tumor growth and prolonged survival.[3]



Anti-Inflammatory Effects

Atractylodin has shown significant anti-inflammatory properties in models of intestinal inflammation. In a dextran sodium sulfate (DSS)-induced colitis mouse model, daily administration of 40 mg/kg atractylodin increased the survival rate of the mice.[5][6] Mechanistically, atractylodin was found to be an agonist of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of inflammation.[5][6] In rat models of both constipation and diarrhea-predominant intestinal inflammation, atractylodin reduced proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma and inhibited the expression of inflammatory mediators iNOS and NF-κB in the jejunum.[10]

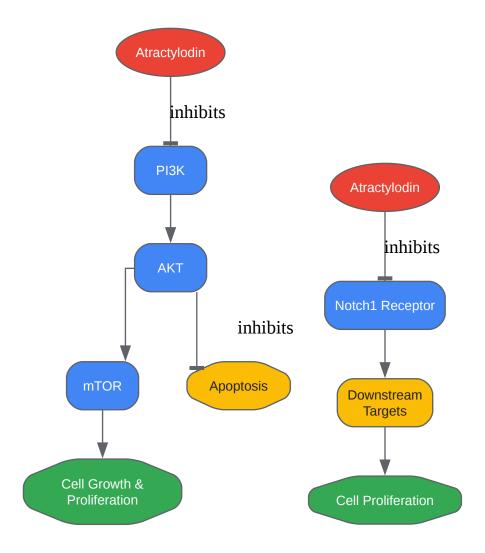
Molecular Mechanisms of Action: Signaling Pathways

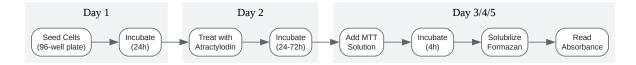
Atractylodin exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/AKT/mTOR Pathway

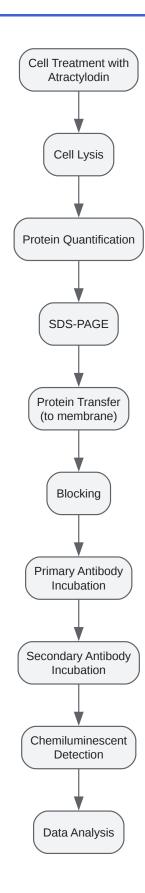
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. **Atractylodin** has been shown to inhibit this pathway, contributing to its anti-cancer effects.[11][12] By blocking the phosphorylation of key proteins in this pathway, **atractylodin** can induce apoptosis and inhibit the invasion and migration of cancer cells.[11][12]











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